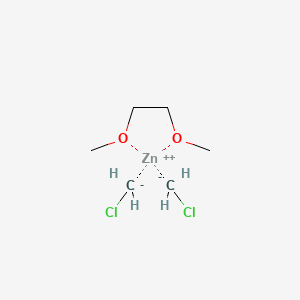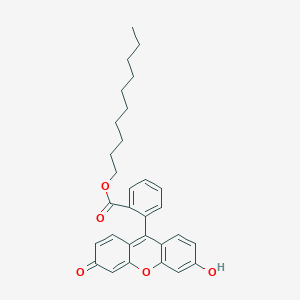
zinc;chloromethane;1,2-dimethoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;chloromethane;1,2-dimethoxyethane” is a coordination complex that involves zinc, chloromethane, and 1,2-dimethoxyethane. Zinc is a transition metal known for its catalytic properties, while chloromethane is a simple alkyl halide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.
Coordination Reactions: Zinc can form coordination complexes with other ligands.
Redox Reactions: Zinc can undergo oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include methanol and zinc chloride.
Coordination Reactions: Various zinc-ligand complexes can be formed.
Redox Reactions: Products may include zinc oxide or reduced organic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.
Biology
In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.
Medicine
Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.
作用机制
The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
相似化合物的比较
Similar Compounds
Zinc;dimethyl ether;chloromethane: Similar coordination complex with dimethyl ether instead of 1,2-dimethoxyethane.
Zinc;chloromethane;tetrahydrofuran: Another coordination complex with tetrahydrofuran as the solvent.
Uniqueness
The uniqueness of “zinc;chloromethane;1,2-dimethoxyethane” lies in the use of 1,2-dimethoxyethane, which provides specific solvation and coordination properties. This can influence the stability and reactivity of the complex, making it suitable for particular applications in synthesis and catalysis.
属性
分子式 |
C6H14Cl2O2Zn |
|---|---|
分子量 |
254.5 g/mol |
IUPAC 名称 |
zinc;chloromethane;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChI 键 |
FZPGGNLOJIEEBX-UHFFFAOYSA-N |
规范 SMILES |
COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)

